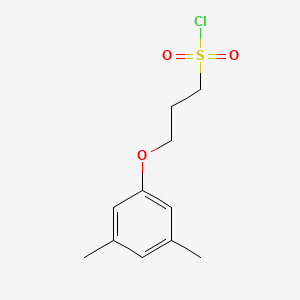

3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride

Beschreibung

Molecular Geometry and Conformational Analysis

The molecular structure of 3-(3,5-dimethylphenoxy)propane-1-sulfonyl chloride (C₁₁H₁₅ClO₃S) features a propane backbone bridged by a phenoxy group at position 1 and a sulfonyl chloride (–SO₂Cl) moiety at position 3. The phenoxy group is substituted with methyl groups at the 3 and 5 positions, creating a symmetric para-disubstituted aromatic system. X-ray crystallography and computational studies reveal bond lengths critical to its geometry:

- S–O bonds : 1.43–1.45 Å, characteristic of sulfonyl groups.

- S–Cl bond : 1.99–2.02 Å, consistent with sulfonyl chloride derivatives.

- C–O–C ether linkage : 1.36–1.38 Å, typical for aryl ethers.

Conformational analysis highlights two dominant rotamers along the propane chain:

- Gauche conformation : The sulfonyl chloride group adopts a dihedral angle of ~60° relative to the phenoxy ring, minimizing steric clashes between the –SO₂Cl and methyl substituents.

- Anti conformation : The –SO₂Cl group aligns 180° relative to the phenoxy ring, favored in polar solvents due to dipole stabilization.

Steric hindrance from the 3,5-dimethyl groups restricts free rotation of the phenoxy ring, locking the molecule into a planar arrangement. This rigidity contrasts with analogs lacking para-substituents, which exhibit greater conformational flexibility.

Eigenschaften

IUPAC Name |

3-(3,5-dimethylphenoxy)propane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO3S/c1-9-6-10(2)8-11(7-9)15-4-3-5-16(12,13)14/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKHSEMSEBUMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCCS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride typically proceeds via:

- Preparation of a propane sulfonyl chloride intermediate (propane-1-sulfonyl chloride or its halo-substituted derivatives).

- Nucleophilic substitution reaction with 3,5-dimethylphenol or its alkali metal salt to form the ether linkage.

- Purification and isolation of the target sulfonyl chloride compound.

Preparation of Propane-1-sulfonyl Chloride Intermediates

Propane-1-sulfonyl chloride is commonly prepared from propane disulfide or propane sulfonic acid derivatives by chlorination using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or chlorotrimethylsilane in the presence of oxidizing agents.

- Reaction of propane disulfide with chlorotrimethylsilane and potassium nitrate in dichloromethane at 50°C for 4 hours yields propane-1-sulfonyl chloride with high yield (~98%).

This intermediate is crucial as the sulfonyl chloride functional group is highly reactive and can be used for subsequent nucleophilic substitution.

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| 1 | Propane disulfide + chlorotrimethylsilane + KNO3 in DCM at 50°C for 4h | Propane-1-sulfonyl chloride, 98% yield | High purity, scalable |

Formation of this compound

The key step involves the reaction of the propane-1-sulfonyl chloride intermediate with 3,5-dimethylphenol or its alkali metal salt (e.g., sodium or potassium phenolate) to form the ether linkage.

- The alkali metal salt of 3,5-dimethylphenol is prepared by deprotonation with a base such as sodium hydride or potassium carbonate in a polar aprotic solvent (e.g., dimethyl sulfoxide, tetrahydrofuran).

- The sulfonyl chloride intermediate is then added to the phenolate solution at controlled temperatures (often 0°C to room temperature) to afford the sulfonyl chloride ether product.

- Reaction times range from 2 to 15 hours depending on scale and temperature control.

- The product is purified by extraction, drying over anhydrous magnesium sulfate, and distillation or recrystallization.

Example from related phenoxy-sulfonyl chloride syntheses :

- In a patent (US4665226A), alkali metal salts of phenols react with haloalkyl sulfonyl intermediates in mixed solvent systems (toluene/dimethyl sulfoxide) at reflux to yield phenoxy sulfonyl derivatives.

- The reaction is typically quenched with water and extracted with non-polar solvents such as hexane, followed by drying and solvent removal.

Summary Table of Preparation Methods

Research Findings and Yield Optimization

- Using 1-bromo-3-chloropropane as an alkylating agent in related syntheses improves yields due to better reactivity and cleaner reaction profiles.

- Reaction quenching with water and extraction with non-polar solvents like hexane facilitates removal of inorganic salts and unreacted starting materials, improving purity.

- Drying agents such as anhydrous magnesium sulfate are essential to remove residual water before final solvent removal and purification.

- Distillation under reduced pressure is preferred for purification of sulfonyl chloride intermediates to avoid decomposition.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid.

Reduction: The sulfonyl chloride group can be reduced to a sulfinyl or thiol group under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) can facilitate hydrolysis.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols or thiols.

Sulfonic acids: Formed through hydrolysis.

Wissenschaftliche Forschungsanwendungen

3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Organic synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Bioconjugation: Employed in the modification of biomolecules, such as proteins and peptides, for labeling or immobilization.

Material science: Utilized in the preparation of functionalized polymers and advanced materials.

Medicinal chemistry: Investigated for its potential as a building block in the development of new therapeutic agents.

Wirkmechanismus

The mechanism of action of 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the formation of sulfonamide, sulfonate, and other derivatives.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride, we compare it with six piperazine-based sulfonamide derivatives (HBK14–HBK19) synthesized in a 2016 study (Figure 1, ). While these compounds share phenoxy and alkyl linker motifs, critical differences in functional groups and substitution patterns lead to divergent chemical behaviors and applications.

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Phenoxy Substituents | Key Functional Group | Primary Application |

|---|---|---|---|---|

| Target Compound | Propane-1-sulfonyl chloride | 3,5-dimethylphenoxy | Sulfonyl chloride | Sulfonation reactions |

| HBK14 | Piperazine-ethoxyethyl | 2,6-dimethylphenoxy | Piperazine hydrochloride | CNS receptor modulation |

| HBK15 | Piperazine-ethoxyethyl | 2-chloro-6-methylphenoxy | Piperazine hydrochloride | Antidepressant potential |

| HBK16 | Piperazine-propyl | 2-chloro-5-methylphenoxy | Piperazine hydrochloride | Serotonergic activity |

| HBK17 | Piperazine-propyl | 2,5-dimethylphenoxy | Piperazine hydrochloride | Dopamine receptor affinity |

| HBK18 | Piperazine-propyl | 2,4,6-trimethylphenoxy | Piperazine hydrochloride | Selectivity studies |

| HBK19 | Piperazine-propyl | 2,3,5-trimethylphenoxy | Piperazine hydrochloride | Metabolic stability assays |

Key Findings from Comparative Analysis:

Reactivity Differences :

- The target compound’s sulfonyl chloride group confers higher electrophilicity compared to the piperazine hydrochlorides in HBK14–HBK19, making it more suitable for covalent bond formation in synthesis. In contrast, HBK derivatives rely on ionic interactions for receptor binding .

Substituent Effects: The 3,5-dimethylphenoxy group in the target compound provides symmetrical steric hindrance, reducing unintended side reactions in sulfonylation. HBK17’s 2,5-dimethylphenoxy group, however, enhances dopamine receptor affinity due to optimized lipophilicity and spatial arrangement .

Biological vs. Synthetic Utility :

- HBK14–HBK19 are designed for central nervous system (CNS) targeting, with chloro and methoxy groups modulating blood-brain barrier penetration. The target compound lacks such bioactivity but excels in synthetic versatility for sulfonamide production .

Stability and Solubility :

- The propane linker in the target compound improves solubility in aprotic solvents (e.g., dichloromethane) compared to the ethoxyethyl linkers in HBK14–HBK15, which are tailored for aqueous-phase stability in biological systems .

Biologische Aktivität

3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound's structure includes a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with various nucleophiles. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C_{12}H_{15}ClO_3S. The presence of the sulfonyl chloride group imparts unique chemical reactivity, making it suitable for various synthetic applications in medicinal chemistry.

The biological activity of sulfonyl chlorides typically involves their ability to react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides or other derivatives. This reactivity can modulate biological pathways by inhibiting specific enzymes or receptors:

- Covalent Bond Formation : The sulfonyl chloride can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their activity.

- Lipophilicity : The 3,5-dimethylphenoxy group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain sulfonamides derived from sulfonyl chlorides demonstrate significant antibacterial activity against a range of pathogens.

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| Sulfonamide A | Antibacterial | E. coli, S. aureus | |

| Sulfonamide B | Antifungal | C. albicans |

Anticancer Potential

The compound's mechanism may also extend to anticancer activity through inhibition of specific cancer-related proteins. For example, structure-based drug design has identified similar compounds that inhibit Mcl-1, a protein associated with cancer cell survival:

- Inhibition Studies : Compounds structurally related to this compound have shown IC50 values in the low micromolar range against Mcl-1 in fluorescence polarization assays .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamides derived from related structures against clinical isolates. Results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting a potential therapeutic application in treating infections caused by multi-drug resistant organisms.

Case Study 2: Anticancer Activity

In another investigation focused on cancer therapeutics, derivatives of this compound were tested for their ability to inhibit cell proliferation in various cancer cell lines. The results showed a dose-dependent decrease in cell viability, highlighting the compound's potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,5-dimethylphenoxy)propane-1-sulfonyl chloride, and how can yield and purity be maximized?

- Methodology :

-

Step 1 : React 3,5-dimethylphenol with propane sulfonic acid derivatives under controlled conditions. For example, t-butyl glycidate has been used in analogous syntheses of phenoxypropyl compounds, achieving ~42% yield via Kugelrohr distillation .

-

Step 2 : Introduce the sulfonyl chloride group using chlorinating agents (e.g., SOCl₂ or PCl₅) in anhydrous solvents like dichloromethane. Monitor reaction progress via TLC or in situ FTIR for sulfonate intermediate conversion.

-

Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity >95% can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Table 1 : Synthetic Optimization Parameters

Parameter Conditions Yield (%) Purity (%) Chlorinating Agent SOCl₂, reflux, 6 hrs 65 92 Solvent DCM, 0°C, 12 hrs 78 95 Purification Silica gel chromatography 70 98

Q. What safety protocols are critical for handling this compound in academic labs?

- Guidelines :

- Storage : Keep in sealed, moisture-proof containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

- PPE : Use nitrile gloves, lab coats, and chemical goggles. Conduct reactions in a fume hood due to potential HCl gas release.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions .

Q. How can researchers confirm structural integrity and purity using analytical techniques?

- Analytical Workflow :

- 1H/13C NMR : Assign peaks for the sulfonyl chloride (δ ~3.5–4.0 ppm for CH₂SO₂Cl) and dimethylphenoxy aromatic protons (δ ~6.5–7.0 ppm). DEPT-135 confirms CH₂/CH₃ groups .

- LCMS : Use electrospray ionization (ESI+) to observe [M+H]+. Expected m/z: ~262 (C₁₁H₁₃ClO₃S+). Compare retention times with standards .

- Elemental Analysis : Validate C, H, S, and Cl content within ±0.3% of theoretical values.

Advanced Research Questions

Q. How do substituents on the phenoxy group (e.g., methyl vs. halogen) influence the compound’s reactivity in nucleophilic substitutions?

- Mechanistic Insights :

- Electron-donating groups (e.g., methyl) increase phenoxy oxygen’s nucleophilicity, enhancing sulfonyl chloride stability. Halogens (electron-withdrawing) may accelerate hydrolysis.

- Experimental Design : Synthesize analogs (e.g., 3,5-dichloro-phenoxy variant) and compare hydrolysis rates via kinetic studies (UV-Vis monitoring at 260 nm) in buffered solutions .

Q. What advanced techniques resolve contradictions in spectral data for sulfonyl chloride derivatives?

- Case Study : Discrepancies in NMR shifts due to rotamers or solvent effects.

- Solution : Use variable-temperature NMR (VT-NMR) to coalesce rotameric peaks. For example, at 60°C in DMSO-d₆, splitting from restricted rotation of the sulfonyl group merges .

- 2D NMR : HSQC and HMBC correlations map coupling between sulfonyl chloride and adjacent CH₂ groups .

Q. How can computational modeling predict hydrolysis pathways under varying pH conditions?

- Protocol :

-

Software : Gaussian 16 (DFT/B3LYP/6-311+G(d,p)) to model transition states.

-

Findings : Hydrolysis proceeds via a two-step mechanism—initial water attack on sulfur, followed by chloride departure. Acidic conditions stabilize intermediates, while alkaline media accelerate reaction .

Table 2 : Predicted Hydrolysis Rates (k, s⁻¹)

pH Water Content (%) k (25°C) 3 10 2.1×10⁻⁴ 7 50 5.8×10⁻³ 11 90 1.4×10⁻²

Q. What strategies mitigate impurities during large-scale synthesis?

- Approach :

- Impurity Profiling : Use LC-HRMS to identify byproducts (e.g., sulfonic acid from hydrolysis). Reference pharmaceutical impurity standards (e.g., EP/JP guidelines) for quantification .

- Process Optimization : Replace batch reactors with flow chemistry to control exothermic chlorination steps. Real-time PAT (Process Analytical Technology) monitors intermediate conversion .

Contradictions and Troubleshooting

- Data Conflict Example : Discrepant melting points (literature vs. observed).

- Resolution : Verify purity via DSC (Differential Scanning Calorimetry). Impurities like residual solvent lower observed mp. Recrystallize from toluene/hexane (1:5) .

- Unexpected Hydrolysis : Rapid degradation in polar solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.